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molecular formula C8H11NO3S B8793982 2,5-Dimethylsulfanilic acid CAS No. 27897-08-1

2,5-Dimethylsulfanilic acid

Cat. No. B8793982
M. Wt: 201.25 g/mol
InChI Key: QTYQPEBQHHUSIK-UHFFFAOYSA-N
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Patent
US04255509

Procedure details

To 121 g of 2,5-dimethylaniline, 100 g of sulfuric acid (d=1.84) was gradually added dropwise and the mixture was heated at 220° to 230° C. on an oil bath for 5 hours. To the reaction mixture, 2 l of an 1 N aqueous potasium hydroxide solution was added and the mixture was stirred with heating. After filtering the mixture while hot, 1 kg of hydrochloric acid (d=1.18) was added to the filtrate. The crystals thus precipitated were collected by filtration and washed with 1 l of acetone.
Quantity
121 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:8]=[CH:7][C:6]([CH3:9])=[CH:5][C:3]=1[NH2:4].[S:10](=O)(=[O:13])([OH:12])[OH:11].[OH-].[K+]>>[CH3:9][C:6]1[CH:5]=[C:3]([NH2:4])[C:2]([CH3:1])=[CH:8][C:7]=1[S:10]([OH:13])(=[O:12])=[O:11] |f:2.3|

Inputs

Step One
Name
Quantity
121 g
Type
reactant
Smiles
CC1=C(N)C=C(C=C1)C
Name
Quantity
100 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 220° to 230° C. on an oil bath for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
with heating
FILTRATION
Type
FILTRATION
Details
After filtering the mixture while hot, 1 kg of hydrochloric acid (d=1.18)
ADDITION
Type
ADDITION
Details
was added to the filtrate
CUSTOM
Type
CUSTOM
Details
The crystals thus precipitated
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with 1 l of acetone

Outcomes

Product
Name
Type
Smiles
CC1=C(C=C(C(=C1)N)C)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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